molecular formula C10H9F3O3 B13571388 Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate

Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate

Cat. No.: B13571388
M. Wt: 234.17 g/mol
InChI Key: VRGCGCZKROQDEM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2,3,4-trifluorophenyl)propanoate.

    Reduction: Formation of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanol.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with various molecular targets. The trifluorophenyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
  • Methyl 3-(2-hydroxyphenyl)propionate

Uniqueness

Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the trifluorophenyl group.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O3/c1-16-10(15)7(14)4-5-2-3-6(11)9(13)8(5)12/h2-3,7,14H,4H2,1H3

InChI Key

VRGCGCZKROQDEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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